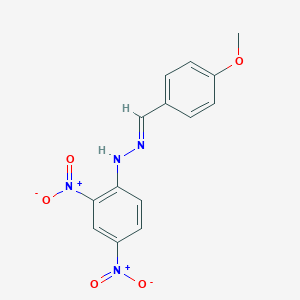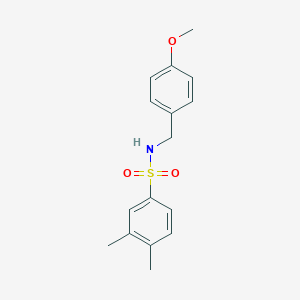
N-(4-methoxybenzyl)-3,4-dimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxybenzyl)-3,4-dimethylbenzenesulfonamide, also known as Sulfamethoxazole, is a sulfonamide antibiotic that is widely used in the treatment of bacterial infections. It was first introduced in the 1960s and has since become a popular antibiotic due to its effectiveness against a wide range of bacterial infections.
作用机制
N-(4-methoxybenzyl)-3,4-dimethylbenzenesulfonamidezole works by inhibiting the synthesis of dihydrofolic acid, which is essential for the growth and replication of bacteria. By inhibiting this process, sulfamethoxazole prevents the bacteria from multiplying and ultimately leads to their death.
生化和生理效应
N-(4-methoxybenzyl)-3,4-dimethylbenzenesulfonamidezole has been shown to have a number of biochemical and physiological effects. It has been found to be a potent inhibitor of dihydropteroate synthase, an enzyme that is essential for the synthesis of folic acid in bacteria. N-(4-methoxybenzyl)-3,4-dimethylbenzenesulfonamidezole has also been shown to have anti-inflammatory properties and has been used in the treatment of inflammatory diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
N-(4-methoxybenzyl)-3,4-dimethylbenzenesulfonamidezole has a number of advantages and limitations for use in lab experiments. One of the main advantages is its broad-spectrum activity against a wide range of bacterial infections. However, one of the limitations is that it can be toxic to certain cell lines and may not be suitable for use in certain experiments.
未来方向
There are a number of future directions for research on sulfamethoxazole. One area of research is the development of new analogs of sulfamethoxazole that may have improved antibacterial properties. Another area of research is the use of sulfamethoxazole in combination with other antibiotics to improve their effectiveness against bacterial infections. Additionally, there is a need for further research into the potential use of sulfamethoxazole in the treatment of inflammatory diseases.
合成方法
N-(4-methoxybenzyl)-3,4-dimethylbenzenesulfonamidezole is synthesized by the reaction of 4-methoxybenzyl chloride with 3,4-dimethylbenzenesulfonamide in the presence of a base such as sodium hydroxide. The reaction takes place in an organic solvent such as dichloromethane or chloroform.
科学研究应用
N-(4-methoxybenzyl)-3,4-dimethylbenzenesulfonamidezole has been extensively studied for its antibacterial properties and has been found to be effective against a wide range of bacterial infections. It is commonly used to treat urinary tract infections, respiratory tract infections, and skin infections. N-(4-methoxybenzyl)-3,4-dimethylbenzenesulfonamidezole has also been studied for its potential use in the treatment of malaria.
属性
产品名称 |
N-(4-methoxybenzyl)-3,4-dimethylbenzenesulfonamide |
|---|---|
分子式 |
C16H19NO3S |
分子量 |
305.4 g/mol |
IUPAC 名称 |
N-[(4-methoxyphenyl)methyl]-3,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C16H19NO3S/c1-12-4-9-16(10-13(12)2)21(18,19)17-11-14-5-7-15(20-3)8-6-14/h4-10,17H,11H2,1-3H3 |
InChI 键 |
UNUXBBBTVNXAJK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)OC)C |
规范 SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate](/img/structure/B238850.png)
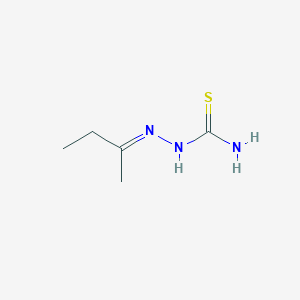
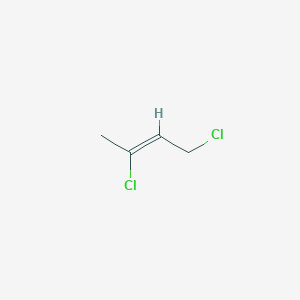
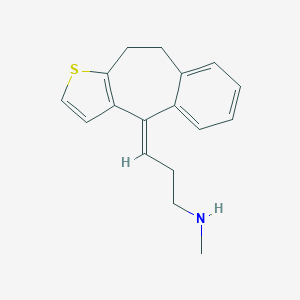
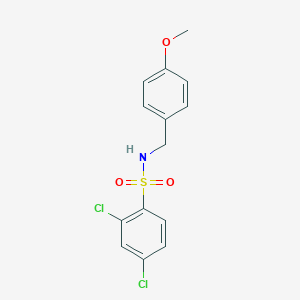
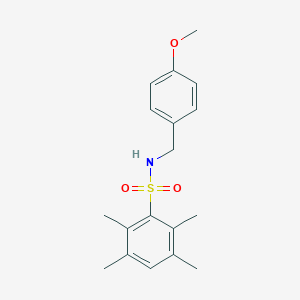



![1-(2-Chlorophenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B238956.png)



